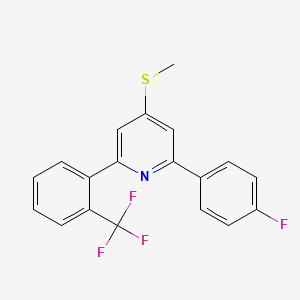
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)pyridine with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(difluoromethyl)phenyl)-: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)benzyl)-: The substitution of a benzyl group for the phenyl group can alter the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Properties
CAS No. |
116610-89-0 |
|---|---|
Molecular Formula |
C19H13F4NS |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-14-10-17(12-6-8-13(20)9-7-12)24-18(11-14)15-4-2-3-5-16(15)19(21,22)23/h2-11H,1H3 |
InChI Key |
QXCXMWLYXCBSHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















